molecular formula C4Cl3NO4S2 B1333491 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride CAS No. 59768-12-6

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride

Cat. No.: B1333491
CAS No.: 59768-12-6
M. Wt: 296.5 g/mol
InChI Key: RKORQLAKLUIWLQ-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C4Cl3NO4S2 . It is also known by other names such as 3-(Chlorosulphonyl)-2,5-dichloro-4-nitrothiophene .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with two chlorine atoms, a nitro group, and a sulfonyl chloride group .

Scientific Research Applications

Chemical Synthesis and Reactivity

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride has been involved in various chemical syntheses and reactivity studies. For instance, it's been used in the formation of substituted benzenesulfonyl chlorides, which are of interest due to their potential as herbicides (Cremlyn & Cronje, 1979). Additionally, it plays a role in substitution reactions involving lithium 2-nitropropan-2-ide, leading to a variety of products, including salts and nitro compounds (Newcombe & Norris, 1982).

Chlorosulfonation Studies

The chlorosulfonation process involving this compound and others like it has been extensively studied. These reactions have provided insights into the formation of various sulfonyl chlorides, which are important intermediates in many chemical syntheses (Cremlyn, Montgomery, Ng, & Simpson, 1982).

Isotopic Exchange Reactions

In isotopic exchange studies, 2,5-dichloro-4-nitrothiophene has been used to determine rate constants for chlorine-isotopic exchange reactions. This has implications in understanding the reactivity and behavior of compounds containing chlorine (Arnone et al., 1983).

Polymer Synthesis

The compound has been used in the synthesis of high molecular weight poly(2,5-benzophenone) derivatives. This research is significant for the development of new materials with specific properties, such as organosolubility and high thermal stability (Ghassemi & Mcgrath, 2004).

Heterocyclic Compound Studies

In the realm of heterocyclic chemistry, this compound has been used to explore the reactions of thiophenesulfonyl derivatives. This contributes to a better understanding of the chemistry of thiophene, an important heterocyclic compound (Obafemi, 1982).

Sulfonamide Synthesis

This compound has also been used in the synthesis of various sulfonamides. These compounds have been examined for their potential biological activities, such as antifungal and herbicidal properties (Cremlyn, Ellis, & Pinney, 1989).

Nitration Studies

It has been a subject of nitration studies, providinginsight into the synthesis of nitrothiophenes, which are important for the development of various organic compounds (Suzuki, Hidaka, Osuka, Iwasa, & Mishina, 1980).

Synthesis of Oxazolidin-2-ones

In the field of medicinal chemistry, this compound has been used in the solid-phase synthesis of 1,3-oxazolidin-2-ones, which are of interest due to their antibacterial properties (Holte, Thijs, & Zwanenburg, 1998).

Electronic and Biological Properties

The structure and electronic properties of 2-nitrothiophenes, related to this compound, have been analyzed, showing correlations with biological activities against bacteria (Morley & Matthews, 2006).

Antitumour Agents

This compound has been explored in the context of antitumor agents, specifically in the synthesis of labeled compounds used for studying their antitumor properties (Shinkwin & Threadgill, 1996).

Safety and Hazards

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride is considered hazardous. It can cause severe skin burns and serious eye damage . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl3NO4S2/c5-3-1(8(9)10)2(4(6)13-3)14(7,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKORQLAKLUIWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl3NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380413
Record name 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59768-12-6
Record name 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 55.8-g (0.22 mol) sample of 2,5-dichloro-3-thienylsulfonyl chloride was added in small portions to a stirred solution of 150 ml concentrated nitric acid and 150 ml concentrated sulfuric acid. After the addition was completed, the reaction mixture was stirred at about 25° C overnight. The reaction mixture was then diluted with ice water and filtered to give the crude 2,5-dichloro-4-nitro-3-thienylsulfonyl chloride product. The product was washed with water and dried. Recrystallization from methylene chloride gave the product as a brown solid, m.p. 89°-91° C.
[Compound]
Name
55.8-g
Quantity
0.22 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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